molecular formula C28H25N3O4S B2441199 3-(3,5-dimethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114649-10-3

3-(3,5-dimethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2441199
CAS No.: 1114649-10-3
M. Wt: 499.59
InChI Key: PQMADDJIXOTWQU-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-9-11-19(12-10-17)26-29-25(18(2)35-26)16-36-28-30-24-8-6-5-7-23(24)27(32)31(28)20-13-21(33-3)15-22(14-20)34-4/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMADDJIXOTWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O3SC_{26}H_{26}N_{4}O_{3}S. The structure features multiple functional groups, including methoxy and oxazole moieties, which are known to influence biological activity. The presence of the sulfanyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Reference
B16-F1 (mouse melanoma)10.5
A375 (human melanoma)8.2
DU145 (prostate cancer)12.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are key players in the inflammatory response.

Activity Inhibition (%) IC50 (μM) Reference
COX-I70%15.0
COX-II85%7.0

The proposed mechanism of action for this compound involves:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, preventing further cell division.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • A study by Eren et al. evaluated a series of quinazoline derivatives for their anticancer activity and found that modifications to the phenyl ring significantly enhanced potency against cancer cell lines .
  • Another investigation focused on the structure-activity relationship (SAR) of oxazole-containing compounds, revealing that specific substitutions led to improved selectivity for COX-II over COX-I .

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